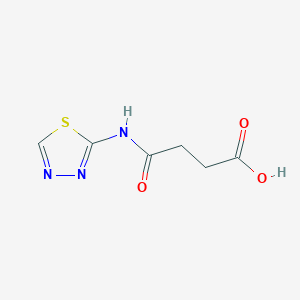

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid

Description

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid (CAS: 26861-97-2) is a biochemical reagent with the molecular formula C₆H₇N₃O₃S and a molar mass of 201.2 g/mol . Its structure features a butanoic acid backbone substituted at the 4-position with an oxo group and a 1,3,4-thiadiazol-2-ylamino moiety. This compound is commercially available for research purposes, highlighting its utility in synthetic and pharmacological studies .

Propriétés

IUPAC Name |

4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3S/c10-4(1-2-5(11)12)8-6-9-7-3-13-6/h3H,1-2H2,(H,11,12)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLCXMIWSXYXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405558 | |

| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26861-97-2 | |

| Record name | 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various substituted thiadiazole derivatives.

Applications De Recherche Scientifique

Biochemical Research

Enzyme Inhibition Studies

Research indicates that 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid may serve as an inhibitor for certain enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in diseases related to metabolic dysregulation.

Case Study Example :

A study conducted on the inhibition of dihydrofolate reductase (DHFR) demonstrated that derivatives of thiadiazolyl compounds exhibit significant inhibitory activity. This suggests the potential of this compound in drug development targeting DHFR-related pathways .

Medicinal Chemistry

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens. Its thiadiazole moiety is known for contributing to antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study Example :

In vitro tests revealed that compounds containing the thiadiazole ring exhibited noteworthy antibacterial activity against Staphylococcus aureus and Escherichia coli. This positions this compound as a potential lead compound for further development .

Agricultural Applications

Pesticidal Properties

There is growing interest in the use of this compound as a pesticide or herbicide due to its ability to disrupt biochemical processes in pests.

Case Study Example :

Field trials have suggested that formulations containing thiadiazole derivatives can effectively reduce pest populations while being environmentally friendly compared to traditional pesticides. This opens avenues for sustainable agricultural practices .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with nucleophilic centers in biological molecules, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives with Extended Functional Groups

- Structure: 2,2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]-3-hydroxy-4-oxo-4-(4-acetylaminophenyl)butanoic acid.

- Molecular Formula : C₁₆H₁₆N₄O₄S.

- Key Differences: The benzyl and acetylaminophenyl substituents increase molecular complexity and weight (356.4 g/mol vs. 201.2 g/mol for the target compound). Enhanced hydrophobicity due to aromatic groups may reduce solubility in polar solvents compared to the simpler target compound.

- Applications: Likely tailored for targeted bioactivity, given the acetylaminophenyl group’s role in receptor binding .

Imidazolo[2,1-b]thiadiazole Derivatives (from ):

- Formed by reacting 4-(4-acetylaminophenyl)-4-oxo-2-butenoic acid with 2-amino-5-aryl-1,3,4-thiadiazole.

- These derivatives exhibit broader reactivity, serving as precursors for spiro and pyrrolo-thiadiazolo imidazole compounds .

Pyridinylamino Analogues

4-Oxo-4-(pyridin-2-ylamino)butanoic acid (CAS: 62134-49-0, ):

- Molecular Formula : C₉H₁₀N₂O₃.

- Key Differences :

- Replacement of thiadiazole with pyridine eliminates sulfur and one nitrogen atom, reducing electronegativity and hydrogen-bonding capacity.

- Pyridine’s aromaticity may enhance stability but decrease acidity compared to the thiadiazole-containing compound.

- Applications : Pyridine derivatives are often explored in metal coordination chemistry due to their lone-pair electrons .

Fluorogenic Amino Acid Derivatives

- Structure: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-((2-phenylpropan-2-yl)oxy)butanoic acid.

- Molecular Formula : C₂₈H₂₇N₀₆.

- Key Differences :

- The Fmoc (fluorenylmethyloxycarbonyl) and OPP (2-phenylpropan-2-yl) protecting groups render this compound bulkier and less polar than the target compound.

- Designed for solid-phase peptide synthesis, unlike the unprotected thiadiazole derivative, which is more suited for small-molecule biochemical studies .

Agricultural Thiadiazole Derivatives

1,3,4-Thiadiazole Compounds from Thioureas ():

- Example : 1-(Pyridine-4′-carbonyl)-4-arylthioureas cyclized to 1,3,4-thiadiazoles.

- Key Differences :

Comparative Data Table

Activité Biologique

4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid is a compound of interest due to its unique structural features and potential biological activities. The presence of the thiadiazole ring in its structure is particularly noteworthy, as thiadiazole derivatives have been associated with various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the current understanding of the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

- CAS Number : 26861-97-2

- Molecular Formula : C6H7N3O3S

- IUPAC Name : this compound

The compound features a carboxylic acid group, an oxo group, and a thiadiazole moiety, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with carboxylic acid derivatives. A common synthetic route includes:

- Starting Materials : 2-amino-1,3,4-thiadiazole and succinic anhydride.

- Reaction Conditions : The reaction is conducted in organic solvents such as acetone or ethanol with a base like potassium carbonate to facilitate the formation of the desired product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The thiadiazole ring can act as a nucleophile or electrophile in biochemical reactions, influencing pathways related to cell signaling and metabolism.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Case Study : A study demonstrated that compounds similar to this compound displayed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as low as against resistant strains of Mycobacterium tuberculosis .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential:

- Research Findings : In vitro studies revealed that certain analogs exhibited cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole and oxadiazole derivatives:

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial | 0.25 |

| 1-Amino-2-thiolbenzothiadiazole | Structure | Anticancer | 0.5 |

| 5-Sulfamoylthiadiazole | Structure | Antimicrobial | 0.1 |

Q & A

Basic Research Question

- Microdilution Assays : Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-Kill Kinetics : Assess bactericidal activity over 24 hours.

- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption, as seen in studies of analogous thiadiazole derivatives .

How can researchers synthesize heterocyclic derivatives (e.g., imidazolo-thiadiazoles) from this compound?

Advanced Research Question

Derivatization strategies include:

Cyclocondensation : React the compound with aldehydes or ketones under acidic conditions to form fused heterocycles .

Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Ullmann coupling to introduce aryl/heteroaryl groups at the thiadiazole ring .

Esterification/Amidation : Modify the carboxylic acid group to enhance bioavailability, as shown in the synthesis of methyl esters for improved cell permeability .

What challenges arise in crystallizing this compound for X-ray diffraction studies?

Advanced Research Question

Common issues include:

- Low Solubility : Use mixed solvents (e.g., DMSO:water) or vapor diffusion techniques.

- Polymorphism : Screen multiple crystallization conditions (e.g., varying pH or counterions).

- Disorder in the Thiadiazole Ring : Address via slow cooling or seeding methods. Tools like WinGX and ORTEP can refine disordered structures .

How can computational models predict the compound’s metabolic stability and toxicity?

Advanced Research Question

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate parameters like CYP450 inhibition and hepatotoxicity.

- Metabolic Pathway Analysis : Identify potential oxidation sites (e.g., sulfur in the thiadiazole ring) using MetaPrint2D .

- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with toxicity data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.